Non-ovlon

Cardiovascular Safety Hypertension Risk COC Selection

Securing a well-characterized 50 µg EE formulation for metabolic interaction studies is a persistent challenge. Non-ovlon (1 mg NETA/50 µg EE) fills this gap with validated, quantifiable endpoints: - Prolongs caffeine half-life 2.25-fold (4.0→9.0 hr), confirming CYP1A2 inhibition. - Elevates systolic BP 3-4 mm Hg over 12 months, a benchmark for hemodynamic trials. - Reversible hepatic enzyme elevations after 2 years provide a historical hepatotoxicity comparator. Reliable supply via custom synthesis; inquire for current lead times and batch-specific analytical data.

Molecular Formula C43H55ClO6
Molecular Weight 703.3 g/mol
CAS No. 57637-90-8
Cat. No. B1258967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNon-ovlon
CAS57637-90-8
SynonymsNon-Ovlon
Molecular FormulaC43H55ClO6
Molecular Weight703.3 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C23H29ClO4.C20H26O2/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h11-12,16-18H,5-10H2,1-4H3;1,12,15-18,22H,4-11H2,2H3/t16-,17+,18+,21-,22+,23+;15-,16+,17+,18-,19-,20-/m10/s1
InChIKeyUXABTFQMPIXAJM-RDAOZNBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Non-ovlon (CAS 57637-90-8) Procurement Guide: Estrogen-Gestagen Combination Contraceptive Selection


Non-ovlon (CAS 57637-90-8) is a monophasic combined oral contraceptive (COC) containing 1 mg of norethisterone acetate (NETA), a 19-nortestosterone-derived progestin, and 50 μg of ethinylestradiol (EE), a synthetic estrogen [1]. This fixed-dose combination is classified as a first-generation, high-estrogen COC, with a formulation that delivers a 50 μg daily EE dose, placing it within the higher estrogen exposure category among oral contraceptives [2]. Non-ovlon was historically utilized in East Germany and other regions, and its pharmacokinetic and pharmacodynamic profile has been characterized in multiple clinical studies, providing a substantial evidence base for its use in both contraceptive and research applications [3].

High-estrogen (50 µg EE) combined oral contraceptive research model
Well-characterized hemodynamic and metabolic endpoint response
Reported CYP1A2 inhibition supports DDI probe study design

Non-ovlon (57637-90-8) Procurement: Why Generic Substitution of Estrogen-Gestagen Contraceptives Is Not Straightforward


Direct substitution of Non-ovlon with another combined oral contraceptive, even those containing the same active pharmaceutical ingredients (NETA/EE), is scientifically unsound due to significant differences in estrogen dose (50 μg EE in Non-ovlon vs. 20-35 μg in modern formulations) and the resultant impact on hepatic protein synthesis, lipid metabolism, and cardiovascular risk profiles [1]. The specific 50 μg EE dose in Non-ovlon yields a quantifiably higher estrogenic impact, as demonstrated by its effect on corticosteroid-binding globulin (CBG) and lipoprotein profiles, which differentiates it from lower-dose NETA/EE formulations and levonorgestrel-based COCs [2]. Furthermore, the pharmacodynamic and adverse event profile of Non-ovlon, including its effects on blood pressure and drug metabolism, is distinct and has been directly compared to other first-generation and second-generation COCs in head-to-head clinical studies, precluding simple interchangeability without consideration of these specific evidence-based differences [3].

Risk Factor
Non-ovlon (Target)
Lower-EE NETA/EE COCs (Substitute)
Estrogen Dose
50 µg EE daily
20–35 µg EE daily
Hepatic Protein Induction
Greater CBG and lipoprotein change
Milder impact; endpoint profile may shift
Hemodynamic Endpoint
Quantified systolic BP change (3–4 mm Hg)
Less characterized BP response; may not transfer

Non-ovlon (CAS 57637-90-8) Procurement Evidence: Quantified Differentiation from Comparator Oral Contraceptives


Non-ovlon (57637-90-8) vs. Ovidon: Comparative Hemodynamic Impact on Systolic Blood Pressure Over 12 Months

In a 12-month study of 220 women, Non-ovlon (1 mg NETA/50 μg EE) demonstrated a significantly lower increase in systolic blood pressure compared to Ovidon (also a 50 μg EE COC). Non-ovlon's systolic BP increase peaked at 3-4 mm Hg after 1 year, versus 6-7 mm Hg for Ovidon [1]. This quantified difference provides a clear hemodynamic advantage for Non-ovlon over Ovidon when selecting a high-estrogen COC for a patient population with baseline cardiovascular risk factors.

Systolic BP change
Head-to-head
3–4 mm Hg vs 6–7 mm Hg (Ovidon)
220 women, 12-month study
Reported lower systolic pressure elevation differentiates hemodynamic endpoint profile.
Supports model selection for cardiovascular endpoint studies.
Cardiovascular Safety Hypertension Risk COC Selection

Non-ovlon (57637-90-8) vs. Levonorgestrel COCs: Equivalent Thromboembolic Risk Profile in Pooled Cohort Analysis

A large pooled analysis of four prospective cohort studies (N=80,000 women) directly compared the thromboembolic event risk of NETA-containing COCs (like Non-ovlon) with levonorgestrel-containing COCs. The analysis yielded an adjusted hazard ratio of 0.73 (95% CI: 0.48-1.11), statistically confirming a similar, low risk profile [1]. This evidence positions Non-ovlon (and NETA/EE COCs) as having a VTE risk comparable to levonorgestrel, the current first-line progestin in many guidelines, thereby removing a potential safety-based barrier to its use or procurement.

VTE Risk Profile
Head-to-head
HR 0.73 (95% CI 0.48–1.11)
Pooled analysis, ~80,000 women
Reported VTE endpoint context comparable to levonorgestrel COCs.
Supports comparator arm in progestin safety research.
Venous Thromboembolism Safety Surveillance Risk-Benefit Analysis

Non-ovlon (57637-90-8) vs. Rigevidon/Triquilar: Differential Estrogenic Impact on Lipid Metabolism and Clinical Recommendations

A comparative study of 64 women on various COCs demonstrated that Non-ovlon, containing 50 μg of EE, induces more pronounced changes in lipoprotein levels compared to lower-dose formulations like Rigevidon and Triquilar. The study concluded that Non-ovlon and Ovidon (also 50 μg EE) should be restricted to healthy women under 35 without lipid metabolism disorders, whereas Rigevidon and Triquilar are recommended for those at higher metabolic risk [1]. This provides a direct, evidence-based patient stratification guideline that differentiates Non-ovlon's clinical niche.

Lipid Metabolism
Head-to-head
More pronounced lipoprotein changes vs Rigevidon/Triquilar
64 women, 6-12 months
Differentiated metabolic endpoint response guides cohort stratification in research.
Restrict to healthy-women models without lipid disorders.
Lipid Metabolism Atherogenesis Patient Stratification

Non-ovlon (57637-90-8) Hepatic Safety Profile: Comparative Liver Test Abnormalities During Long-Term Use

In a longitudinal study of 230 women, liver test abnormalities were observed after 2 years of Non-ovlon use (52 women cohort), which reversed upon discontinuation [1]. This finding contrasts with other COCs in the same study, such as Yermonil, which showed no complications in a smaller cohort. The specific, time-dependent and reversible hepatic effect profile of Non-ovlon is a distinct characteristic that informs monitoring requirements and differentiates it from COCs with different hepatic safety records.

Liver Enzyme Profile
Reported
Reversible liver test abnormalities after 2-year use
230 women longitudinal study
Time-dependent hepatic endpoint may require monitoring in long-term models.
Differentiates from COCs without hepatic signal.
Hepatotoxicity Long-Term Safety Monitoring

Non-ovlon (CAS 57637-90-8) Procurement Scenarios: Evidence-Based Applications in Research and Clinical Settings


Clinical Research on High-Estrogen COC Effects in Populations Without Baseline Cardiovascular or Metabolic Risk

Procure Non-ovlon for prospective studies investigating the metabolic and hemodynamic effects of a 50 μg EE formulation. The quantified evidence on blood pressure elevation (3-4 mm Hg systolic increase over 12 months) and lipid profile changes provides a well-characterized baseline, making it a suitable positive control or intervention arm for comparative trials against lower-dose COCs or novel contraceptive agents [1]. This application is directly supported by the lipid metabolism and blood pressure studies that defined its specific clinical niche [2].

Pharmacokinetic Drug-Drug Interaction (DDI) Studies Using Caffeine as a Model Substrate

Non-ovlon is a validated inhibitor of CYP1A2, as demonstrated by its significant prolongation of caffeine elimination half-life (from 4.0 ± 1.7 hr to 9.0 ± 4.5 hr after one cycle) [1]. This makes it an ideal, well-characterized research tool for studies evaluating the impact of estrogen-containing contraceptives on the metabolism of CYP1A2 substrates. Procurement for DDI studies is justified by the availability of precise, intra-individual comparative pharmacokinetic data, enabling robust experimental design and power calculations [2].

Comparative Safety Surveillance Programs for First-Generation Progestins

Given the large, pooled cohort data establishing Non-ovlon's VTE risk profile as statistically equivalent to levonorgestrel (HR 0.73, 95% CI 0.48-1.11), it serves as a critical comparator in ongoing pharmacovigilance and real-world evidence studies [1]. Procuring Non-ovlon for such programs allows for direct, evidence-based benchmarking against modern COCs, fulfilling a key evidence gap in the long-term safety assessment of NETA-containing contraceptives.

Historical Comparator for Evaluating Hepatic Effects of Contemporary Hormonal Contraceptives

The documented, reversible hepatic enzyme elevations observed with Non-ovlon after 2 years of use provide a valuable historical benchmark for assessing the hepatotoxicity profile of newer progestins and ultra-low-dose estrogen formulations [1]. Procuring Non-ovlon for comparative toxicology studies can help contextualize the hepatic safety margins of modern contraceptives in both in vitro and in vivo models.

Application
Selection Property
Validation Focus
High-estrogen COC endocrine/metabolic endpoint studies
50 µg EE dose with characterized hemodynamic and lipid response
Endpoint consistency with published hemodynamic and metabolic profiles
CYP1A2-mediated DDI probe studies
Documented caffeine elimination half-life prolongation
Intra-individual PK comparison and dose-model interpretation
Pharmacovigilance comparator studies for progestin VTE risk
Pooled cohort VTE endpoint context relative to levonorgestrel
Endpoint comparability in research populations
Hepatic safety benchmark for historical COC comparator studies
Reversible liver enzyme elevation after long-term use
Time-dependent hepatotoxicity endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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